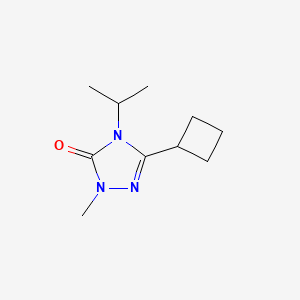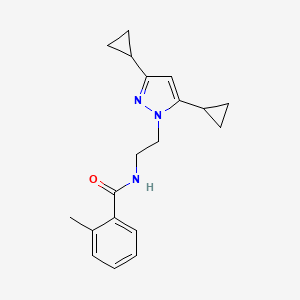![molecular formula C17H26N2O3 B2394953 N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide CAS No. 2411184-18-2](/img/structure/B2394953.png)
N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide, also known as HAMNO, is a novel compound that has gained attention in the field of scientific research due to its potential applications in cancer treatment. HAMNO is a small molecule that belongs to the class of aziridine-containing compounds and has been found to exhibit promising anticancer activity in preclinical studies.
Wirkmechanismus
The mechanism of action of N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the cell division process. This ultimately leads to cell death.
Biochemical and Physiological Effects:
N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide has been found to exhibit a range of biochemical and physiological effects, including the induction of DNA damage, cell cycle arrest, and modulation of the expression of various genes involved in cancer progression. N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide is its potent anticancer activity, which makes it a promising candidate for cancer treatment. However, the limitations of N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide include its poor solubility in water, which may limit its bioavailability and efficacy. Additionally, the toxicity of N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide in normal cells is not well understood, which is a concern for its potential clinical use.
Zukünftige Richtungen
There are several future directions for the research on N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide. One potential avenue is to investigate the combination of N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide with other chemotherapeutic agents to enhance its anticancer activity and overcome its limitations. Another direction is to explore the use of N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide in combination with targeted therapies, such as immunotherapy or molecularly targeted agents, to achieve a synergistic effect. Additionally, further studies are needed to elucidate the toxicity profile of N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide in normal cells and to optimize its formulation for clinical use.
Synthesemethoden
The synthesis of N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide involves the reaction of 4-bromo-2-hydroxybenzoic acid with (S)-2-hydroxypropylamine, followed by the reaction of the resulting intermediate with 1-(2-methylpropyl)aziridine. The final product, N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide, is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable feature for cancer treatment.
Eigenschaften
IUPAC Name |
N-[(2S)-2-hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)9-19-10-15(19)11-22-16-6-4-14(5-7-16)17(21)18-8-13(3)20/h4-7,12-13,15,20H,8-11H2,1-3H3,(H,18,21)/t13-,15?,19?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFJXBHESNOUID-XIWWETDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)C(=O)NCC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)C1=CC=C(C=C1)OCC2CN2CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2394872.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2394874.png)
![methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2394876.png)

![N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2394880.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2394882.png)


![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2394887.png)
![2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2394888.png)

